6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile
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Overview
Description
6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions at room temperature, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-formylchromone: Another chromene derivative with similar structural features.
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: A related compound with different functional groups
Uniqueness
6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
6-bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C10H10BrNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h5,7-9H,1-3H2 |
InChI Key |
CHXRFKLFHIIKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)C(=CO2)C#N |
Origin of Product |
United States |
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